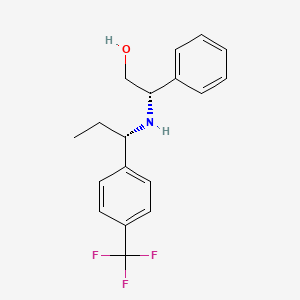
(S)-2-phenyl-2-((S)-1-(4-(trifluoromethyl)phenyl)propylamino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-phenyl-2-((S)-1-(4-(trifluoromethyl)phenyl)propylamino)ethanol is a chiral compound characterized by the presence of a trifluoromethyl group, a phenyl group, and an amino alcohol moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-phenyl-2-((S)-1-(4-(trifluoromethyl)phenyl)propylamino)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-1-(4-(trifluoromethyl)phenyl)propan-1-amine and (S)-2-phenylglycidol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic attack of the amine on the epoxide ring of (S)-2-phenylglycidol.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-phenyl-2-((S)-1-(4-(trifluoromethyl)phenyl)propylamino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Wissenschaftliche Forschungsanwendungen
(S)-2-phenyl-2-((S)-1-(4-(trifluoromethyl)phenyl)propylamino)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of novel materials with specific properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of (S)-2-phenyl-2-((S)-1-(4-(trifluoromethyl)phenyl)propylamino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The phenyl and amino alcohol moieties contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-phenyl-2-((S)-1-(4-fluorophenyl)propylamino)ethanol
- (S)-2-phenyl-2-((S)-1-(4-chlorophenyl)propylamino)ethanol
- (S)-2-phenyl-2-((S)-1-(4-bromophenyl)propylamino)ethanol
Uniqueness
The presence of the trifluoromethyl group in (S)-2-phenyl-2-((S)-1-(4-(trifluoromethyl)phenyl)propylamino)ethanol distinguishes it from other similar compounds. This group imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry.
Eigenschaften
CAS-Nummer |
1003887-66-8 |
|---|---|
Molekularformel |
C18H20F3NO |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
(2S)-2-phenyl-2-[[(1S)-1-[4-(trifluoromethyl)phenyl]propyl]amino]ethanol |
InChI |
InChI=1S/C18H20F3NO/c1-2-16(14-8-10-15(11-9-14)18(19,20)21)22-17(12-23)13-6-4-3-5-7-13/h3-11,16-17,22-23H,2,12H2,1H3/t16-,17+/m0/s1 |
InChI-Schlüssel |
KAASEOMKPSIPGB-DLBZAZTESA-N |
Isomerische SMILES |
CC[C@@H](C1=CC=C(C=C1)C(F)(F)F)N[C@H](CO)C2=CC=CC=C2 |
Kanonische SMILES |
CCC(C1=CC=C(C=C1)C(F)(F)F)NC(CO)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


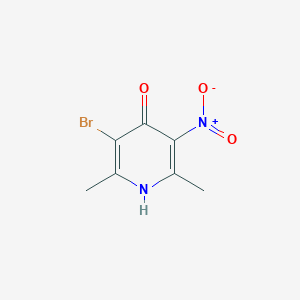
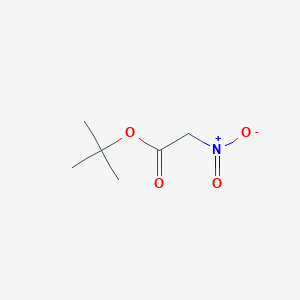
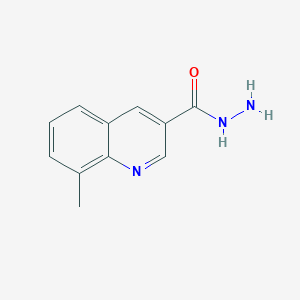
![Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B13736425.png)
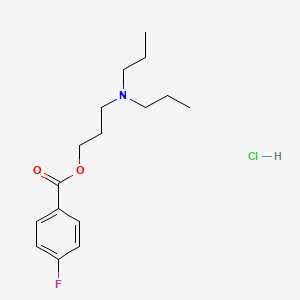
![4-Methoxythieno[2,3-d]pyrimidine](/img/structure/B13736434.png)
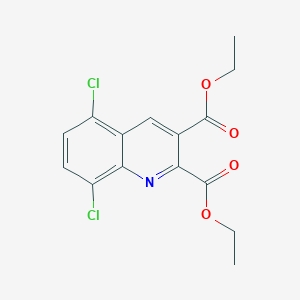
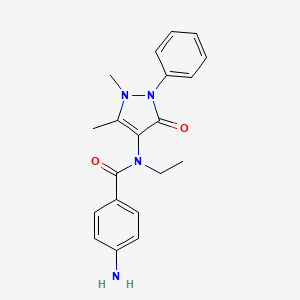
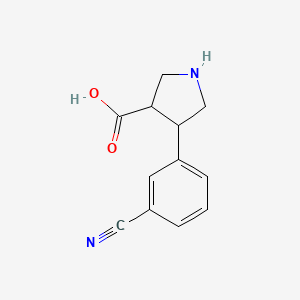
![Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B13736465.png)
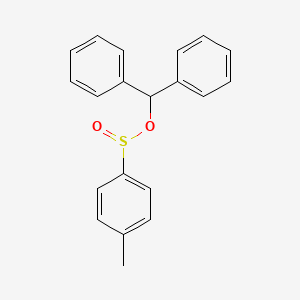
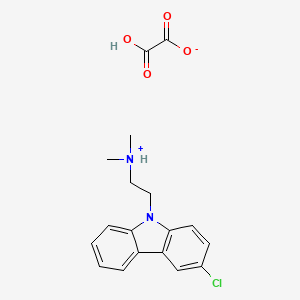
![N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13736478.png)
![4-[4-[4-(2,4-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13736480.png)
